3-Bromo-5-hydroxypyridine

Overview

Description

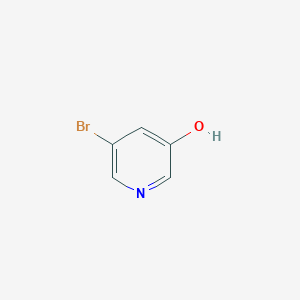

3-Bromo-5-hydroxypyridine (CAS: 74115-13-2) is a brominated pyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol . It features a hydroxyl (-OH) group at position 5 and a bromine atom at position 3 on the pyridine ring. Key physical properties include a melting point of 167–168°C, a density of 1.8±0.1 g/cm³, and a boiling point of 343.7±22.0°C . This compound is widely utilized as a pharmaceutical intermediate and a reactive building block in organic synthesis, particularly in the development of radiolabeled probes and protease inhibitors .

Preparation Methods

Decarboxylation of 5-Bromopyridine-3-Boric Acid

Reaction Mechanism and Conditions

The decarboxylation method involves the conversion of 5-bromopyridine-3-boric acid (Compound A) to 3-bromo-5-hydroxypyridine (Compound B) under acidic conditions. As reported in Journal of the American Chemical Society (1973), this reaction proceeds via protonation of the boronic acid group, followed by decarboxylation to yield the hydroxylated product . The procedure employs sulfuric acid and sodium nitrite as key reagents, with the latter facilitating nitrosation to stabilize intermediates.

Experimental Procedure

In a representative synthesis, 10.00 g (57.8 mmol) of Compound A is dissolved in concentrated sulfuric acid at 0–5°C. Sodium nitrite is added gradually to generate nitrous acid in situ, initiating decarboxylation. The reaction mixture is stirred for 4–6 hours, followed by neutralization with aqueous sodium hydroxide. The crude product is purified via recrystallization from methanol, yielding 9.46 g (94%) of Compound B as a white crystalline solid .

Key Parameters

-

Temperature : 0–5°C (critical for minimizing side reactions).

-

Acid Concentration : 98% sulfuric acid ensures complete protonation.

-

Stoichiometry : A 1:1 molar ratio of Compound A to sodium nitrite optimizes yield.

Table 1: Decarboxylation Method Performance

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity (HPLC) | >98% |

| Reaction Time | 6 hours |

| Scale | 10–100 g |

Halogenation of 2-Furfurylamine

Patent-Based Synthesis (US4192946A)

A patented method by Geigy AG (1979) describes the synthesis of this compound via halogenation of 2-furfurylamine . This route involves bromination under strongly acidic conditions, followed by cyclization and neutralization.

Reaction Steps

-

Bromination : 2-Furfurylamine is dissolved in hydrobromic acid (11.5%) and cooled to -20°C. Bromine (1.9–2.25 mol equivalents) is added dropwise, forming an intermediate dibrominated species.

-

Cyclization : The mixture is heated to reflux (80–100°C) for 5–10 minutes, inducing ring closure to form the pyridine core.

-

Neutralization : The pH is adjusted to 5.3 using sodium hydroxide, precipitating the crude product.

-

Purification : Recrystallization from toluene yields this compound with a melting point of 162–164°C .

Performance Metrics

-

Yield : 74.7% (chloro analog) and ~35% (bromo variant after recrystallization).

-

Advantages : Uses inexpensive starting materials (2-furfurylamine ≈ $3.00/g).

-

Limitations : Lower yield for bromo derivatives due to side reactions during cyclization.

Table 2: Halogenation Method Comparison

| Parameter | Chloro Derivative | Bromo Derivative |

|---|---|---|

| Yield | 74.7% | 35% (post-recrystallization) |

| Reaction Time | 6.5 hours | 8 hours |

| Purity | >95% | 90–92% |

Comparative Analysis of Methods

Yield and Scalability

The decarboxylation method outperforms the halogenation route in yield (94% vs. 35%) and purity (>98% vs. 90–92%). However, the halogenation approach benefits from cheaper starting materials (2-furfurylamine vs. specialized boronic acids).

Industrial Applicability

-

Decarboxylation : Preferred for small-scale pharmaceutical synthesis due to high purity.

-

Halogenation : More suitable for bulk production despite lower yields, as furfurylamine is readily available .

Table 3: Economic and Practical Considerations

| Factor | Decarboxylation | Halogenation |

|---|---|---|

| Cost per kg | $1,200 (boronic acid) | $800 (furfurylamine) |

| Equipment Needs | Cryogenic conditions | Standard reflux setup |

| Environmental Impact | High (strong acids) | Moderate (bromine waste) |

Chemical Reactions Analysis

3-Bromo-5-hydroxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the compound can also undergo reduction reactions.

Coupling Reactions: It can be coupled with different functional groups such as amines, carboxylic acids, or aryl halides to yield diverse derivatives with improved potency and selectivity.

Common reagents used in these reactions include phosphorus tribromide, N-bromosuccinimide, iron powder, tin chloride, sodium hydroxide, and potassium carbonate . Major products formed from these reactions include various bioactive compounds used in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Basic Information

- Molecular Formula : CHBrNO

- Molecular Weight : 174.00 g/mol

- Appearance : White to almost white powder or crystals

- Solubility : Slightly soluble in water; soluble in chloroform and ethyl acetate

- Melting Point : 166 - 170 °C

Medicinal Chemistry Applications

3-Bromo-5-hydroxypyridine is recognized for its role as a ligand for nicotinic acetylcholine receptors. Its structural analogs have been studied for potential therapeutic effects, particularly in neuropharmacology.

Case Study: Nicotinic Acetylcholine Receptor Ligand

Research indicates that this compound acts as an analog of acetylcholine, binding effectively to nicotinic receptors. This property is crucial for developing drugs targeting neurological disorders, including Alzheimer's disease and other cognitive impairments .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds.

Total Synthesis of (+-)-Tabersonine

This compound is utilized in the total synthesis of (+-)-tabersonine, a natural product with potential pharmacological properties. The synthesis involves multiple steps where this compound acts as a key building block .

Pharmaceutical Intermediate

The compound is also used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.

Case Study: TRK Inhibitor LOXO-195

In the development of TRK inhibitors such as LOXO-195, this compound derivatives are explored for their efficacy against various cancers. The synthesis process emphasizes the importance of this compound in creating effective drug candidates .

Organic Synthesis

In organic chemistry, this compound is employed for various synthetic transformations due to its reactivity profile.

Synthetic Pathways

The compound can undergo bromination and other functional group modifications, making it versatile for creating diverse chemical entities. Its ability to participate in electrophilic aromatic substitutions enhances its utility in synthetic organic chemistry .

Research and Development

Ongoing research focuses on expanding the applications of this compound in different fields such as agrochemicals and materials science.

Emerging Applications

Recent studies are investigating its potential use in developing new agrochemical products that could enhance crop protection while being environmentally friendly .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Ligand for nicotinic acetylcholine receptors; potential neuropharmacological applications |

| Total Synthesis | Used as a key intermediate in synthesizing complex natural products like (+-)-tabersonine |

| Pharmaceutical Intermediate | Important in synthesizing cancer-targeting drugs like TRK inhibitors |

| Organic Synthesis | Participates in various synthetic transformations; versatile for creating diverse compounds |

| Research and Development | Investigated for potential use in agrochemicals and materials science |

Mechanism of Action

The mechanism by which 3-Bromo-5-hydroxypyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can be coupled with different functional groups to yield derivatives that inhibit specific enzymes or proteins. The resulting compounds can be evaluated for their biological activities using various assays such as enzyme inhibition, cell proliferation, or virus replication assays .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The chemical and functional diversity of brominated pyridines arises from substituent variations at key positions. Below, 3-bromo-5-hydroxypyridine is compared to its analogs based on structural features, reactivity, and applications.

Structural and Functional Group Comparisons

Key Observations:

- Hydroxyl Group Reactivity: The -OH group in this compound enables hydrogen bonding and participation in Mitsunobu or protection-deprotection reactions (e.g., conversion to methoxymethoxy derivatives using MOM-Br) . In contrast, methoxy or ethoxy analogs lack this versatility.

- Substituent Effects : Methoxy and ethoxy groups increase lipophilicity but reduce polarity, impacting solubility and biological membrane permeability .

- Bromine Position: Bromine at position 3 facilitates regioselective coupling reactions (e.g., Sonogashira or Suzuki), as seen in pyrrolo[2,3-b]pyridine derivatives .

Table 1: Physicochemical Properties

| Property | This compound | 3-Bromo-5-methoxypyridine | 3-Bromo-5-ethoxypyridine |

|---|---|---|---|

| Melting Point (°C) | 167–168 | Not reported | Not reported |

| Boiling Point (°C) | 343.7±22.0 | Not reported | Not reported |

| Solubility | Polar solvents | Organic solvents | Organic solvents |

Biological Activity

3-Bromo-5-hydroxypyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can affect various strains of bacteria, although specific mechanisms remain to be fully elucidated .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

- Neuroprotective Effects : Some studies have indicated that derivatives of hydroxypyridines, including this compound, may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by interacting with nicotinic acetylcholine receptors .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing neurotransmitter systems and cellular signaling pathways. For instance, its structural similarity to known receptor ligands suggests potential binding to nicotinic acetylcholine receptors .

- Oxidative Stress Modulation : There is evidence that compounds with hydroxyl groups can act as antioxidants. This compound might mitigate oxidative stress in cells, thereby protecting against damage associated with various diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Neuroprotective | Potential modulation of nAChRs | , |

Case Study: Anticancer Activity

In a study examining the anticancer effects of various pyridine derivatives, this compound was found to significantly reduce cell viability in cultured cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell death mechanisms. Results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-hydroxypyridine, and how can reaction efficiency be optimized?

Basic Research Question

this compound is typically synthesized via bromination or functional group interconversion. A common approach involves brominating a pyridine precursor (e.g., 5-hydroxypyridine) using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (20–50°C). For example, bromination of analogous compounds (e.g., 2-amino-3-methylpyridine) employs HBr or Br₂ in acetic acid . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity.

- Solvent effects : Polar aprotic solvents enhance reaction rates.

- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions.

Table 1: Bromination Conditions for Pyridine Derivatives

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Hydroxypyridine | NBS | DMF | 20°C | 75–85% | |

| 2-Amino-3-methylpyridine | Br₂/HBr | AcOH | 50°C | 68% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; hydroxyl protons at δ 5–6 ppm).

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Br (550–650 cm⁻¹) groups.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 174/176 for C₅H₄BrNO).

- X-ray crystallography : Resolve regiochemistry and hydrogen-bonding networks .

Table 2: Typical NMR Data for Brominated Pyridines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 8.21 (s, H2), 7.89 (s, H4) | 148.2 (C-Br), 112.5 (C-OH) |

Q. What safety precautions are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Question

Discrepancies in melting points or solubility often arise from impurities or polymorphic forms. Mitigation strategies:

- Replication : Synthesize the compound using standardized protocols (e.g., recrystallization from ethanol/water).

- Analytical cross-validation : Compare HPLC purity (>98%) and DSC thermograms across studies .

- Literature review : Cross-reference peer-reviewed journals over vendor catalogs (e.g., CAS 34206-49-0 in vs. ).

Q. What strategies enhance regioselectivity in cross-coupling reactions of this compound?

Advanced Research Question

The bromine atom at C3 is electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst systems : Pd(PPh₃)₄ with SPhos ligands improve coupling efficiency with aryl boronic acids .

- Directing groups : The hydroxyl group at C5 can coordinate metals to influence regioselectivity.

- Solvent/base optimization : Use toluene/NaOtBu for arylations or DMF/K₃PO₄ for aminations .

Table 3: Example Cross-Coupling Reactions

| Reaction Type | Substrate | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid | Pd(PPh₃)₄, SPhos, 80°C | 85% |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, 100°C | 78% |

Q. How does computational modeling aid in predicting reactivity of this compound derivatives?

Advanced Research Question

DFT calculations (e.g., Gaussian 09) assess electronic effects:

- HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites (e.g., C3 bromine as a leaving group).

- Transition state analysis : Model SNAr mechanisms for hydroxyl group substitution .

- Solvent modeling : COSMO-RS simulations correlate solubility with experimental data .

Q. What are the applications of this compound in synthesizing bioactive molecules?

Advanced Research Question

This compound serves as a precursor for:

Properties

IUPAC Name |

5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBIBSZZDAEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344793 | |

| Record name | 3-Bromo-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-13-2 | |

| Record name | 5-Bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.